molecular formula C20H24N2O2 B300321 (S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol

(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol

Cat. No. B300321
M. Wt: 324.4 g/mol
InChI Key: SWUJZPBOVFEUQT-LHFMAAMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.

Mechanism of Action

The mechanism of action of (S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol is not fully understood. It has been suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth or by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it may work by modulating neurotransmitter levels in the brain.
Biochemical and physiological effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to increase levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in mood regulation.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol in lab experiments include its potential as a therapeutic agent for cancer and neurological disorders. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

For research on (S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol include further studies on its mechanism of action, potential side effects, and optimal dosage for therapeutic use. It may also be studied for its potential as a treatment for other conditions, such as Parkinson's disease and schizophrenia. Additionally, research may focus on developing more efficient and cost-effective methods for synthesizing this compound.

Synthesis Methods

The synthesis of (S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol has been achieved using different methods. One method involves the reaction of 6-methoxyquinoline-3-carbaldehyde with 5-vinyl-1-azabicyclo[2.2.2]oct-2-ene followed by reduction with sodium borohydride. Another method involves the reaction of 6-methoxyquinoline-3-carbaldehyde with 5-vinyl-1-azabicyclo[2.2.2]oct-2-ene in the presence of titanium tetrachloride and triethylamine.

Scientific Research Applications

(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol has been studied for its potential as a therapeutic agent. It has been shown to have activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been studied for its potential as an antidepressant and as a treatment for Alzheimer's disease.

properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-3-yl)methanol

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-7-6-14(13)10-19(22)20(23)16-8-15-9-17(24-2)4-5-18(15)21-11-16/h3-5,8-9,11,13-14,19-20,23H,1,6-7,10,12H2,2H3/t13?,14?,19?,20-/m0/s1

InChI Key

SWUJZPBOVFEUQT-LHFMAAMQSA-N

Isomeric SMILES

COC1=CC2=CC(=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)O

SMILES

COC1=CC2=CC(=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Origin of Product

United States

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